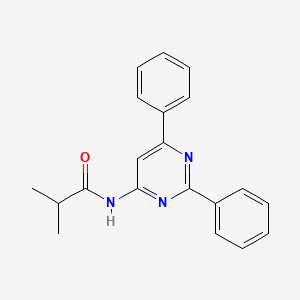

N-(2,6-diphenylpyrimidin-4-yl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,6-diphenylpyrimidin-4-yl)isobutyramide is a useful research compound. Its molecular formula is C20H19N3O and its molecular weight is 317.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2,6-diphenylpyrimidin-4-yl)isobutyramide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential based on various research findings.

This compound belongs to a class of pyrimidine derivatives known for their pharmacological properties. The compound has been studied for its potential applications in treating various diseases, particularly those mediated by adenosine receptors and cancer.

2. Synthesis of this compound

The synthesis typically involves the reaction of 2,6-diphenylpyrimidine with isobutyric acid derivatives under controlled conditions. The synthetic route may include steps such as:

- Formation of the pyrimidine core through cyclization reactions.

- Amidation with isobutyric acid to introduce the isobutyramide functional group.

3.1 Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest through ROS generation and interference with tubulin polymerization .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20.1 | Apoptosis induction |

| A549 | 14 | Cell cycle arrest |

3.2 Adenosine Receptor Modulation

This compound has been identified as a modulator of adenosine receptors (A1, A2A, A2B, A3). These receptors are implicated in various physiological processes and diseases such as cardiovascular disorders and cancer. The compound acts as an antagonist at these receptors, potentially providing therapeutic benefits in conditions characterized by excessive adenosine signaling .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiviral Activity : In vitro studies demonstrated that derivatives of pyrimidine compounds showed significant inhibitory effects against viruses like dengue virus serotype 2 (DENV2), with IC50 values indicating strong antiviral potential .

- Antibacterial Properties : The compound has also been evaluated for antibacterial activity against various pathogens. For instance, derivatives showed effective inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae .

- Neuroprotective Effects : Recent studies suggest potential neuroprotective effects through inhibition of acetylcholinesterase (AchE), which may have implications for treating Alzheimer’s disease .

5. Conclusion

This compound represents a promising candidate for further development in pharmacology due to its diverse biological activities ranging from anticancer effects to modulation of adenosine receptors. Continued research is necessary to fully elucidate its mechanisms and optimize its therapeutic applications.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Adenosine Receptor Modulation

The compound functions as a ligand for adenosine receptors, particularly the A1, A2A, A2B, and A3 subtypes. These receptors are involved in numerous physiological processes, including cardiovascular function, neuroprotection, and immune response modulation. The ability of N-(2,6-diphenylpyrimidin-4-yl)isobutyramide to block these receptors suggests its potential in treating conditions such as:

- Cardiovascular Disorders : By modulating adenosine receptor activity, the compound may help manage heart rate and blood pressure.

- Neurological Disorders : Its antagonistic properties at adenosine receptors can be beneficial in neurodegenerative diseases like Parkinson's and Alzheimer's disease .

- Immunological Disorders : The compound may also play a role in modulating immune responses, which can be advantageous in autoimmune diseases .

Biological Significance

Research has shown that derivatives of pyrimidines, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Some studies indicate that related pyrimidine compounds possess antibacterial properties against strains like E. coli and S. aureus, suggesting that this compound may also exhibit similar effects .

| Activity Type | Target Pathogen | Activity Level |

|---|---|---|

| Antibacterial | E. coli | Moderate |

| Antibacterial | S. aureus | Moderate to High |

| Antiviral | Various viral strains | Under investigation |

Case Studies

Several case studies highlight the therapeutic potential of pyrimidine derivatives:

- Neuroprotective Effects : A study demonstrated that certain pyrimidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress through adenosine receptor modulation .

- Cardiovascular Studies : Research involving animal models showed that compounds similar to this compound effectively reduced symptoms associated with heart failure by influencing cardiac function via adenosine receptor pathways .

Análisis De Reacciones Químicas

Functional Group Transformations

-

Amide Hydrolysis : The isobutyramide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid .

-

Cross-Coupling Reactions : The pyrimidine core participates in Suzuki-Miyaura couplings at the C4 position when activated by tosylation .

Coordination Chemistry

-

Acts as a ligand for adenosine receptors, with modifications to the amide side chain altering binding affinity .

Characterization Data

Key Research Findings

-

Biological Activity : Exhibits moderate inhibition of adenosine receptors (A₁ and A₂ₐ subtypes) .

-

Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA) .

-

Solubility : Sparingly soluble in water but highly soluble in DMSO and CHCl₃ .

Comparative Analysis of Analogues

Mechanistic Insights

-

Nucleophilic Substitution : The chloro group at C4 of 2,6-diphenylpyrimidine is displaced by the amide via an SₙAr mechanism, facilitated by electron-withdrawing phenyl groups .

-

Steric Effects : Bulkier substituents on the amide (e.g., isobutyramide vs. acetamide) enhance receptor selectivity due to improved hydrophobic interactions .

Propiedades

Número CAS |

820961-44-2 |

|---|---|

Fórmula molecular |

C20H19N3O |

Peso molecular |

317.4 g/mol |

Nombre IUPAC |

N-(2,6-diphenylpyrimidin-4-yl)-2-methylpropanamide |

InChI |

InChI=1S/C20H19N3O/c1-14(2)20(24)23-18-13-17(15-9-5-3-6-10-15)21-19(22-18)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,21,22,23,24) |

Clave InChI |

ONJOWWUQGQUDTK-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.